![molecular formula C10H9NO3 B188590 spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one CAS No. 6714-68-7](/img/structure/B188590.png)
spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
説明
Spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound features a dioxolane ring fused to an indole moiety, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves the formation of the spiro linkage through cyclization reactions. Common starting materials might include indole derivatives and dioxolane precursors. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the correct formation of the spiro structure.
Industrial:特性
IUPAC Name |
spiro[1,3-dioxolane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-10(13-5-6-14-10)7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMHWSVVQZVDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299923 | |
| Record name | Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6714-68-7 | |
| Record name | Spiro[1,3-dioxolane-2,3′-[3H]indol]-2′(1′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6714-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 133703 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006714687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6714-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using ultrasound irradiation in the synthesis of spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives?
A1: Ultrasound irradiation offers a greener and more efficient approach to synthesizing these compounds []. As demonstrated in the synthesis of isatin-type 5'-(4-alkyl/aryl-1H-1,2,3-triazoles), utilizing ultrasound irradiation significantly reduces reaction times to mere minutes and increases yields up to 98% []. This method eliminates the need for lengthy purification processes like column chromatography, leading to less waste and solvent consumption.
Q2: What are the potential anticonvulsant properties of this compound derivatives?
A2: Research suggests that several derivatives of this compound exhibit promising anticonvulsant activity []. Notably, 5'-chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one demonstrated significant protection against seizures induced by maximal electroshock (MES) in animal models []. This suggests the potential of this compound class for further development as antiepileptic agents.
Q3: How does the structure of this compound relate to its physicochemical properties?
A3: Single-crystal X-ray diffraction studies reveal that the indol-2-one ring system in this compound is essentially planar, while the 1,3-dioxolane ring exhibits slight distortion []. This structural information is crucial for understanding its physical and chemical properties, such as solubility, stability, and potential interactions with biological targets.
Q4: What is the significance of understanding the structure-activity relationship (SAR) of this compound derivatives?
A5: Investigating the SAR is crucial for optimizing the biological activity of this compound class. By systematically modifying the structure, such as introducing halogen atoms or altering substituents, researchers can identify key structural features responsible for anticonvulsant activity []. This knowledge can guide the design of more potent and selective therapeutic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


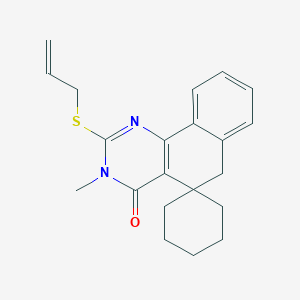
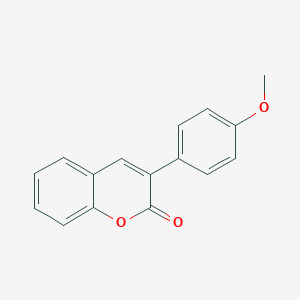
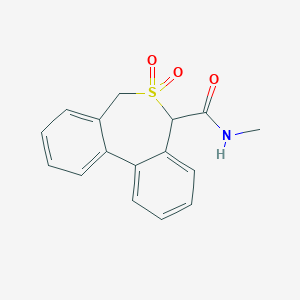

![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)
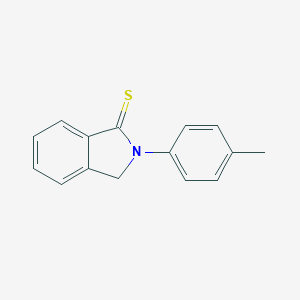
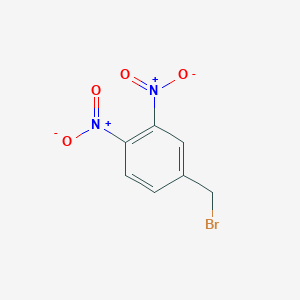
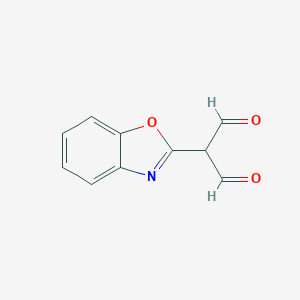

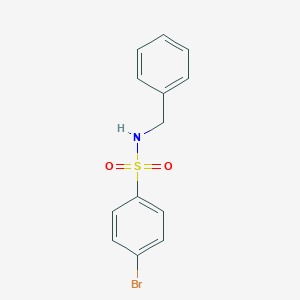
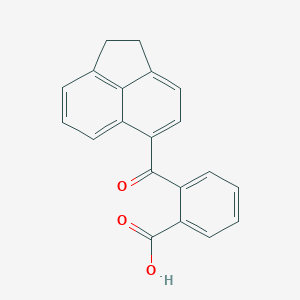
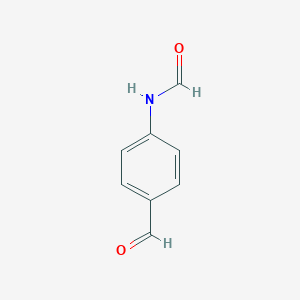

![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)
